![molecular formula C14H21N3O2 B13862217 2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B13862217.png)
2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile is an organic compound with a complex structure that includes a benzonitrile group, a hydroxypropoxy group, and a dimethylaminoethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(dimethylamino)ethanol with epichlorohydrin to form an intermediate, which is then reacted with benzonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)ethanol: A related compound with similar functional groups but a simpler structure.
2-(Dimethylamino)ethyl chloride: Another related compound used in organic synthesis.
Uniqueness
2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H21N3O2 |
|---|---|
分子量 |
263.34 g/mol |
IUPAC 名称 |
2-[3-[2-(dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile |
InChI |
InChI=1S/C14H21N3O2/c1-17(2)8-7-16-10-13(18)11-19-14-6-4-3-5-12(14)9-15/h3-6,13,16,18H,7-8,10-11H2,1-2H3 |
InChI 键 |
LYSIWPVLPNRLTC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNCC(COC1=CC=CC=C1C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



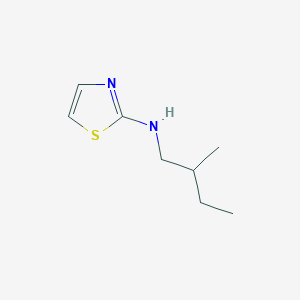
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid](/img/structure/B13862146.png)
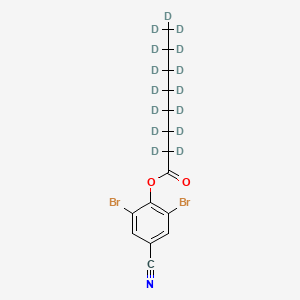
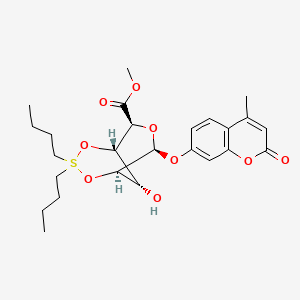

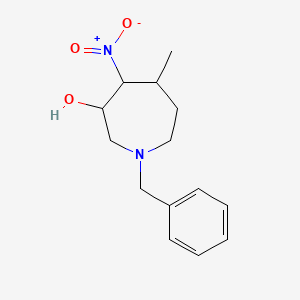
![1-[3-(Benzyloxy)propyl]indoline](/img/structure/B13862171.png)
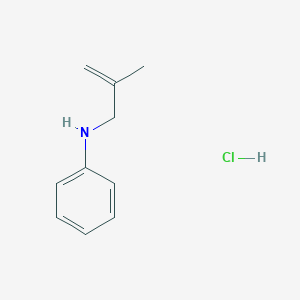

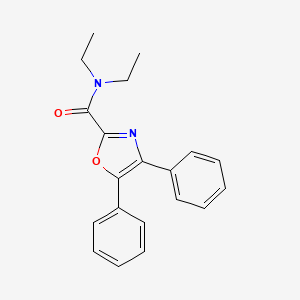
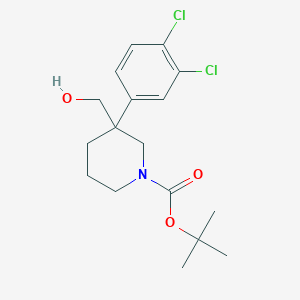
![N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13862195.png)

